

Synthesis Protocol for 3,4-Diethoxyphenylacetonitrile: An Application Note

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Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519

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This document provides a detailed protocol for the synthesis of **3,4-Diethoxyphenylacetonitrile**, a valuable intermediate in the development of various pharmaceutical compounds. The outlined procedure is based on established chemical transformations analogous to the synthesis of similar phenylacetonitrile derivatives.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Property	3,4-Diethoxybenzaldehyde (Starting Material)	3,4-Diethoxyphenylacetonitrile (Product)
Molecular Formula	C ₁₁ H ₁₄ O ₃	C ₁₂ H ₁₅ NO ₂
Molecular Weight	194.23 g/mol [1]	205.25 g/mol [2]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	White to off-white solid
Melting Point	Not specified	33-35 °C
Boiling Point	293-294 °C[1]	130 °C at 1 mmHg
Density	1.097 g/mL at 25 °C[1]	1.043 g/cm ³ (Predicted)
CAS Number	2029-94-9[1][3]	27472-21-5[4][5]

Safety Precautions:

- **3,4-Diethoxyphenylacetonitrile:** May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[2]
- **General Handling:** It is imperative to handle all chemicals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Experimental Protocol

This synthesis is a two-step process proceeding through an intermediate oxime, which is then dehydrated to the desired nitrile.

Step 1: Synthesis of 3,4-Diethoxybenzaldehyde Oxime

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (51.5 mmol) of 3,4-diethoxybenzaldehyde in 100 mL of ethanol.

- **Addition of Reagents:** To this solution, add 4.3 g (61.8 mmol) of hydroxylamine hydrochloride followed by 5.2 g (61.8 mmol) of sodium bicarbonate.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-diethoxybenzaldehyde oxime.

Step 2: Dehydration to **3,4-Diethoxyphenylacetonitrile**

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve the crude 3,4-diethoxybenzaldehyde oxime from the previous step in 100 mL of a suitable solvent such as toluene.
- **Addition of Dehydrating Agent:** Add a dehydrating agent. A common and effective choice is acetic anhydride (1.5 equivalents). The addition of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide and a base such as potassium hydroxide can also be employed for this transformation.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining acetic anhydride. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

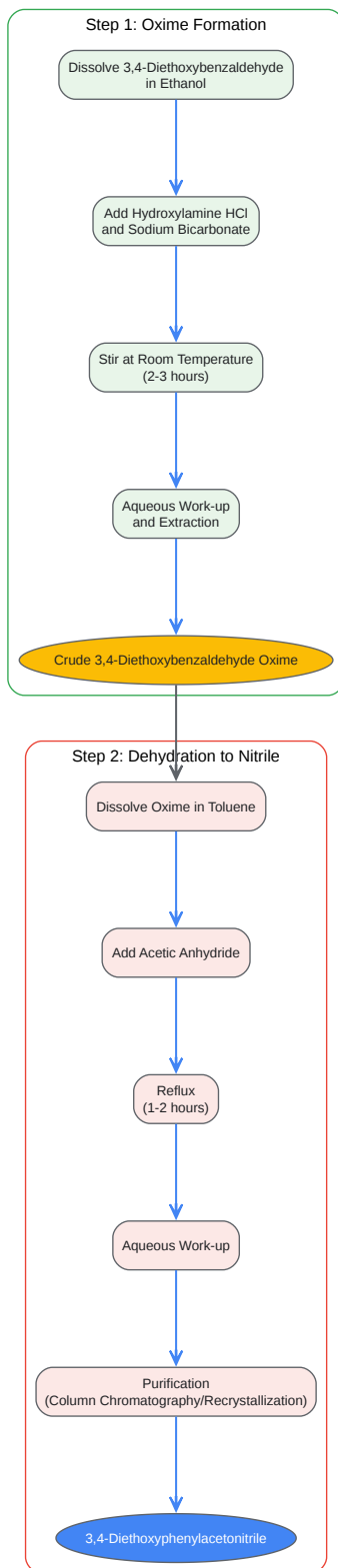
Characterization

The identity and purity of the synthesized **3,4-Diethoxyphenylacetonitrile** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group peak.

Experimental Workflow

Synthesis of 3,4-Diethoxyphenylacetonitrile

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **3,4-Diethoxyphenylacetonitrile**.

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References

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